

Application Notes and Protocols for Detecting Counterfeit Artemether-Lumefantrine Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Artemether and lumefantrine*

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Introduction

The rise of counterfeit and substandard medications poses a significant threat to public health, particularly in the case of essential medicines like the antimalarial combination artemether-lumefantrine.[1] Ensuring the quality of these formulations is crucial for effective treatment and to prevent the development of drug resistance.[1][2] This document provides detailed application notes and protocols for various analytical methods to detect counterfeit artemether-lumefantrine formulations, intended for researchers, scientists, and drug development professionals. The methods described include High-Performance Liquid Chromatography (HPLC), Near-Infrared (NIR) Spectroscopy, and colorimetric assays.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used, sensitive, and selective method for the simultaneous quantification of **artemether and lumefantrine** in pharmaceutical dosage forms.[3] Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose.

Application Note

This protocol describes a rapid and cost-effective RP-HPLC method for the simultaneous estimation of **artemether and lumefantrine**. The method is validated according to International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis of tablets and other dosage forms.[4]

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a pump, UV-Vis detector, and data acquisition software.
- Column: BDS Hypersil C18 (150 × 4.6 mm i.d., 3 µm particle size).[4]
- Mobile Phase: A mixture of 0.01M tetrabutyl ammonium hydrogen sulphate and acetonitrile in a ratio of 20:80 (v/v).[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection Wavelength: 222 nm.[4]
- Injection Volume: 20 µL.[5]
- Column Temperature: 40°C.[6]

1.2. Reagent and Standard Preparation

- Mobile Phase Preparation: Dissolve 0.33954 g of tetrabutyl ammonium hydrogen sulphate in 100 mL of HPLC grade water to prepare a 0.01M solution. Mix 200 mL of this buffer with 800 mL of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas in an ultrasonic bath for 5 minutes before use.[4]
- Standard Stock Solutions: Accurately weigh and dissolve **artemether and lumefantrine** reference standards in the mobile phase to obtain desired concentrations (e.g., artemether: 1.0 mg/mL, lumefantrine: 1.2 mg/mL).[7]
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., artemether:

3.2-19.2 µg/mL, lumefantrine: 16-96 µg/mL).[4]

1.3. Sample Preparation

- Tablets: Weigh and finely powder at least five tablets. Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredients and transfer it to a volumetric flask.[7]
- Suspensions: For oral dry suspensions, reconstitute as per the instructions. Then, take a volume of the suspension equivalent to a known amount of the active ingredients.[5]
- Extraction: Add a suitable solvent (e.g., 0.1N methanolic HCl or ethanol with 0.5% acetic acid) to the sample in the volumetric flask.[5][7] Sonicate for a specified time (e.g., 15-20 minutes) to ensure complete dissolution of the active ingredients.[8][9]
- Dilution and Filtration: Dilute the solution to the mark with the solvent. Centrifuge a portion of the solution, and then filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[7]

1.4. Data Analysis

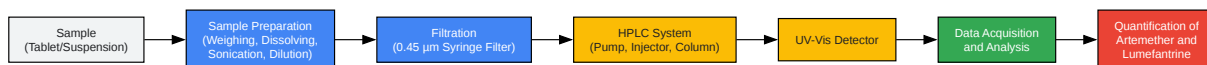
- Identify and quantify the peaks of **artemether and lumefantrine** based on their retention times compared to the standards.
- Construct calibration curves by plotting the peak area against the concentration of the standards.
- Determine the concentration of **artemether and lumefantrine** in the samples from the calibration curves.

Quantitative Data Summary

Parameter	Method 1[4]	Method 2[6]	Method 3[10]	Method 4[5]
Column	BDS Hypersil C18 (150 x 4.6 mm, 3 µm)	Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)	Not Specified	ODS Hypersil (250 x 4.6 mm, 5 µm)
Mobile Phase	0.01M TBAHS:Acetonitrile (20:80)	Acetonitrile:50 mM KH ₂ PO ₄ pH 3 (55:45)	Ethanol 96%:10 mM Acetic Acid pH 3.35 (63:37)	Methanol:0.1N Methanolic HCl
Flow Rate	1.0 mL/min	0.8 mL/min	Not Specified	1.5 mL/min
Detection Wavelength	222 nm	210 nm	Not Specified	210 nm
Retention Time (Artemether)	4.19 min	3.164 min	Not Specified	Not Specified
Retention Time (Lumefantrine)	5.22 min	4.193 min	Not Specified	Not Specified
Linearity Range (Artemether)	3.2 - 19.2 µg/mL	Not Specified	0.08 - 0.12 mg/mL	50 - 150% of nominal concentration
Linearity Range (Lumefantrine)	16 - 96 µg/mL	Not Specified	0.0096 - 0.0144 mg/mL	50 - 150% of nominal concentration
Correlation Coefficient (r ²)	0.999 (both)	Not Specified	Not Specified	0.9981 (Artemether), 0.9968 (Lumefantrine)
LOD (Artemether)	0.201 µg/mL	Not Specified	Not Specified	0.055 mg/mL
LOQ (Artemether)	0.609 µg/mL	Not Specified	Not Specified	0.079 mg/mL
LOD (Lumefantrine)	2.99 µg/mL	Not Specified	Not Specified	0.024 mg/mL

LOQ (Lumefantrine)	9.086 µg/mL	Not Specified	Not Specified	0.0714 mg/mL
% Recovery (Artemether)	99.18 - 100.19	Not Specified	Not Specified	100.13 - 101.98
% Recovery (Lumefantrine)	99.96 - 100.07	Not Specified	Not Specified	98.89 - 102.12

Experimental Workflow



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Caption: HPLC-UV workflow for artemether-lumefantrine analysis.

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid, non-destructive analytical technique that can be used for the qualitative and quantitative analysis of pharmaceutical products.^{[11][12]} It is particularly useful as a screening tool to quickly identify counterfeit or substandard drugs.^[13]

Application Note

This protocol outlines the use of a handheld NIR spectrometer for the rapid detection of falsified artemether-lumefantrine tablets. The method involves comparing the NIR spectra of test samples with those of authentic samples using chemometric models.

Experimental Protocol

2.1. Instrumentation

- NIR Spectrometer: A handheld or benchtop NIR spectrometer.

2.2. Reference Library Development

- Collect NIR spectra from a diverse set of authentic artemether-lumefantrine tablets from various manufacturers and batches.
- Also, collect spectra of known counterfeit or substandard samples, if available.

2.3. Sample Analysis

- Place the tablet directly on the NIR probe or in the sample holder.
- Acquire the NIR spectrum according to the instrument's instructions.

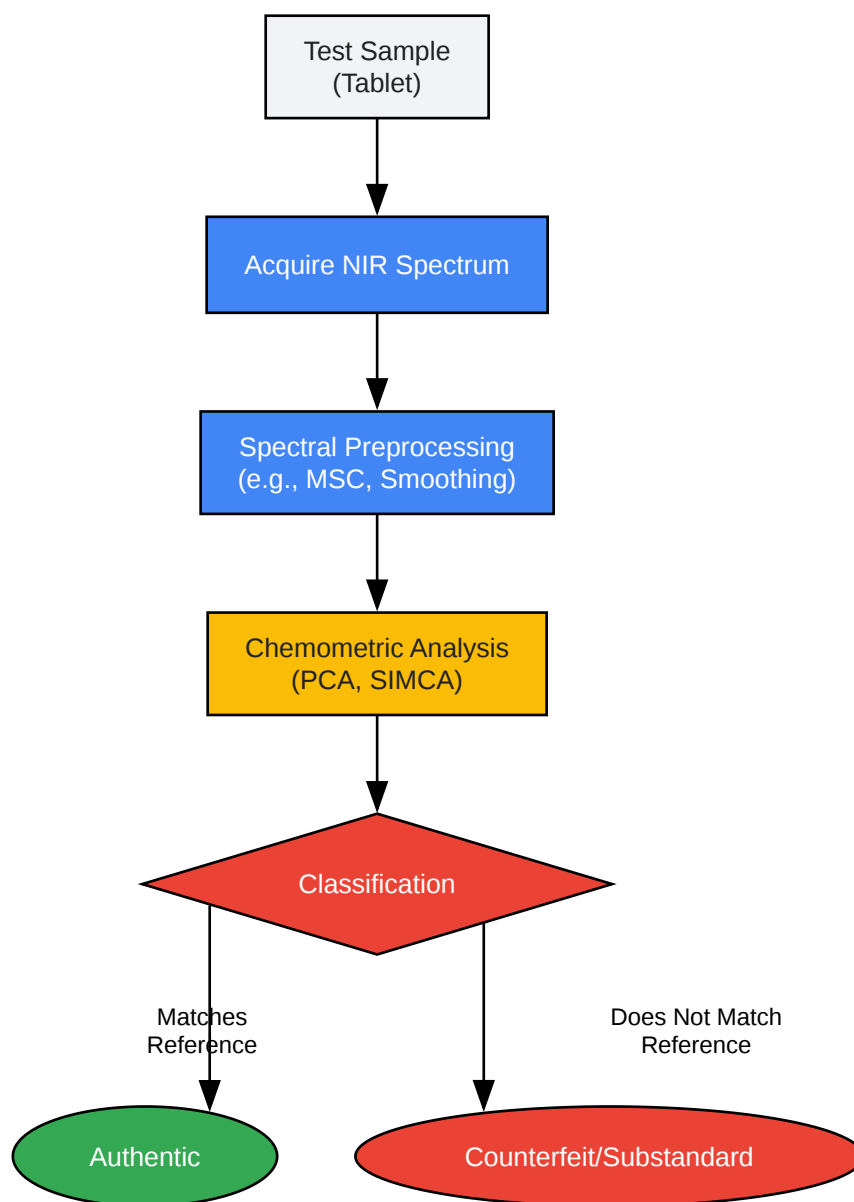
2.4. Data Analysis

- Preprocessing: Apply spectral preprocessing techniques such as Savitzky-Golay smoothing and differentiation, and Multiplicative Scatter Correction (MSC) to reduce noise and baseline variations.[\[11\]](#)
- Chemometric Modeling:
 - Principal Component Analysis (PCA): Use PCA as an exploratory tool to identify trends, similarities, and differences between the spectra of authentic and suspicious samples.[\[13\]](#)
 - Soft Independent Modeling of Class Analogy (SIMCA): Develop a one-class classifier model using the spectra of authentic samples. This model can then be used to classify unknown samples as either authentic or counterfeit.[\[10\]](#)

Quantitative Data Summary

NIR spectroscopy is primarily a qualitative or semi-quantitative technique for screening. Quantitative analysis is possible but generally requires more complex calibration models. The performance is often reported in terms of sensitivity and specificity for detecting counterfeits. For instance, one study reported 100% sensitivity and specificity in identifying falsified drugs with no active pharmaceutical ingredient using a handheld NIR spectrometer combined with DD-SIMCA.[\[10\]](#)

Logical Relationship Diagram



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Caption: Logic diagram for NIR-based counterfeit drug detection.

Colorimetric Assay

Colorimetric assays are simple, low-cost methods that can provide a rapid visual indication of the presence and approximate quantity of active pharmaceutical ingredients.[8]

Application Note

This protocol describes a simple colorimetric test for the simultaneous detection of **artemether and lumefantrine** in a single tablet solution using common laboratory acids. This method is suitable for field screening where sophisticated instrumentation is not available.

Experimental Protocol

3.1. Reagents

- Sulfuric acid
- Acetic acid

3.2. Standard and Sample Preparation

- Calibration Standards: Prepare secondary calibration standards from authentic Coartem® tablets with known **artemether and lumefantrine** content. Pulverize tablets and dissolve a weighed portion in a solution of 10% acetic acid in methanol.[8]
- Sample Preparation: Pulverize the suspect tablet and dissolve a weighed portion in the same solvent as the standards.

3.3. Assay Procedure

- Transfer a specific volume (e.g., 100 µL) of the filtered standard and sample solutions into the wells of a 96-well plate in triplicate.
- Add the color-developing reagents (sulfuric and acetic acid).
- Allow the color to develop.

3.4. Data Analysis

- Visual Inspection: Compare the color developed in the sample wells to that of the standard wells. A significant color difference may indicate a counterfeit product.
- Quantitative Measurement: Use a plate reader to measure the absorbance at a specific wavelength (e.g., 420 nm for lumefantrine).[8] Compare the absorbance of the sample to a calibration curve generated from the standards.

Quantitative Data Summary

Colorimetric assays are generally semi-quantitative. The accuracy depends on the visual comparison or the calibration of the plate reader. One study reported that for lumefantrine, the assay was linear over a certain concentration range, allowing for quantitative estimation.

Experimental Workflow



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Caption: Workflow for the colorimetric assay of artemether-lumefantrine.

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